4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole
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Overview
Description
4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole typically involves the reaction of 2-hydroxy-5-isopropylbenzoyl chloride with pyrazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or alkylating agents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxybenzoyl)pyrazole
- 4-(2-Hydroxy-5-methylbenzoyl)pyrazole
- 4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole
Uniqueness
4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2-hydroxy-5-propan-2-ylphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C13H14N2O2/c1-8(2)9-3-4-12(16)11(5-9)13(17)10-6-14-15-7-10/h3-8,16H,1-2H3,(H,14,15) |
InChI Key |
RLOJJVIBWMYVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(=O)C2=CNN=C2 |
Origin of Product |
United States |
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